3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid
Description
3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid is a substituted butanoic acid derivative featuring a pyrimidin-2-ylamino group at the second carbon and a methyl branch at the third carbon. This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry, where pyrimidine-containing analogs are explored for enzyme inhibition, receptor binding, or as intermediates in drug synthesis .
Properties
IUPAC Name |
3-methyl-2-(pyrimidin-2-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)7(8(13)14)12-9-10-4-3-5-11-9/h3-7H,1-2H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKICYDIFVXALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Attachment to Butanoic Acid: The pyrimidine ring is then attached to a butanoic acid derivative through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological activity : While valsartan and benzimidazole derivatives have established roles in hypertension and antimicrobial research, respectively, the target compound’s pyrimidine group warrants investigation in kinase or nucleotide-binding targets.
- Structural optimization : Substituting the pyrimidine ring with bulkier groups (e.g., biphenyl in valsartan) could enhance target selectivity.
Biological Activity
3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid (CAS No. 1396966-96-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It may act as an inhibitor or modulator of various enzymes and receptors, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For example, certain derivatives have shown to reduce interleukin-6 (IL-6) levels while maintaining other cytokine productions .
Study on Cytokine Modulation
A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at specific positions on the pyrimidine ring could significantly alter cytokine release profiles in murine bone marrow-derived dendritic cells (mBMDC). The leading compound from this study exhibited reduced cytotoxicity while maintaining activity against Toll-like receptor 4 (TLR4), suggesting a promising therapeutic profile for inflammatory disorders .
Anticancer Potential
Another notable study explored the anticancer potential of a series of pyrimidine-based compounds, including this compound. The results indicated that these compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may provide a pathway for treating cell proliferative disorders such as cancer .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Cytokine Modulation Study | IL-6 modulation in mBMDC | Reduced IL-6 release with maintained TLR4 activity |
| Anticancer Potential Study | Inhibition of CDKs | Effective against cell proliferative disorders |
Q & A
Q. How can researchers design robust assays to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized targets .
- Fluorescence Polarization : Screen inhibition of protein-substrate interactions (e.g., kinase ATP-binding sites) .
- X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., pyrimidine N-H···O=C interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
